molecular formula C17H19NO4S B7751040 4-Ethyl 2-phenethyl 5-amino-3-methylthiophene-2,4-dicarboxylate

4-Ethyl 2-phenethyl 5-amino-3-methylthiophene-2,4-dicarboxylate

Cat. No.: B7751040
M. Wt: 333.4 g/mol
InChI Key: SKWARSLZXDGVOP-UHFFFAOYSA-N
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Description

4-Ethyl 2-phenethyl 5-amino-3-methylthiophene-2,4-dicarboxylate is an organic compound with the molecular formula C17H19NO4S and a molecular weight of 333.40 g/mol . This compound belongs to the thiophene family, which is known for its aromatic properties and significant applications in various fields such as pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethyl 2-phenethyl 5-amino-3-methylthiophene-2,4-dicarboxylate typically involves the Gewald reaction, which is a well-known method for synthesizing thiophene derivatives . The process involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the available literature. the Gewald reaction remains a fundamental approach for synthesizing thiophene derivatives on a larger scale.

Chemical Reactions Analysis

Types of Reactions

4-Ethyl 2-phenethyl 5-amino-3-methylthiophene-2,4-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Ethyl 2-phenethyl 5-amino-3-methylthiophene-2,4-dicarboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Ethyl 2-phenethyl 5-amino-3-methylthiophene-2,4-dicarboxylate is not well-documented. its effects are likely mediated through interactions with specific molecular targets and pathways, depending on its application. For instance, in biological systems, it may interact with enzymes or receptors, leading to various physiological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Ethyl 2-phenethyl 5-amino-3-methylthiophene-2,4-dicarboxylate is unique due to its specific ethyl and phenethyl substitutions, which may confer distinct chemical and biological properties compared to other similar thiophene derivatives .

Properties

IUPAC Name

4-O-ethyl 2-O-(2-phenylethyl) 5-amino-3-methylthiophene-2,4-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO4S/c1-3-21-16(19)13-11(2)14(23-15(13)18)17(20)22-10-9-12-7-5-4-6-8-12/h4-8H,3,9-10,18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKWARSLZXDGVOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)OCCC2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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